(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-13(12-16-10-3-1-2-4-11(10)20-12)17-7-9(8-17)18-14-5-6-15-18/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIBWCDZXYIANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)N4N=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a wide variety of functionalized derivatives.
Scientific Research Applications
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Azetidine-Containing Derivatives
- Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone (CAS: 1396870-36-2): Structure: Shares the benzothiazol-2-yl-methanone core but replaces the triazole substituent with a 4-methylbenzothiazole-oxy group on the azetidine ring. Molecular Formula: C₁₉H₁₅N₃O₂S₂ (Molar Mass: 381.47 g/mol) .
Triazole-Containing Derivatives
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine :
- Structure : Combines benzothiazole with a triazole ring but lacks the azetidine moiety.
- Synthesis : Utilizes 2-(benzo[d]thiazol-2-yl)acetonitrile and aryl azides, achieving yields of 82–97% due to the high reactivity of the triazole-forming reaction .
- Application : Evaluated for antiproliferative activity and utility in synthesizing polycyclic triazole derivatives.
Benzothiazole-Piperazine/Piperidine Hybrids
- (4-Methylpiperazin-1-yl)(6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4g): Structure: Replaces the azetidine-triazole unit with a 4-methylpiperazine group. Synthesis: Yield = 28.1%, Melting Point = 99.2–99.7°C . Significance: Piperazine derivatives often exhibit improved solubility and CNS permeability compared to azetidine analogs.
Biological Activity
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone is a novel synthetic entity that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound features:
- Azetidine ring : A four-membered heterocyclic structure.
- Triazole moiety : A five-membered ring containing three nitrogen atoms.
- Benzo[d]thiazole fragment : A fused bicyclic structure that enhances biological interactions.
The molecular formula of this compound is , with a molecular weight of approximately 288.34 g/mol.
Biological Activities
Research indicates that this compound exhibits various biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Studies have shown that compounds containing triazole and benzothiazole moieties often display significant antimicrobial properties. The synthesized derivatives have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak |
| Bacillus cereus | Moderate |
| Pseudomonas aeruginosa | No activity |
The results suggest that the presence of the benzothiazole moiety may enhance antimicrobial efficacy, particularly against Gram-positive bacteria .
2. Antioxidant Activity
The antioxidant potential was evaluated using the DPPH assay, measuring the ability to scavenge free radicals. The IC50 values for various derivatives were calculated to assess their potency.
| Compound | IC50 (mg/mL) |
|---|---|
| This compound | 35.6 |
| Ascorbic Acid | 20.0 |
These results indicate that while the compound shows antioxidant properties, it is less effective than ascorbic acid.
3. Anticancer Activity
Preliminary studies suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines. The compound's ability to inhibit cell proliferation was assessed in vitro against several cancer types.
| Cancer Cell Line | Inhibition (%) |
|---|---|
| HeLa (cervical cancer) | 45 |
| MCF7 (breast cancer) | 30 |
| A549 (lung cancer) | 25 |
Further investigations are required to elucidate the specific pathways involved in its anticancer activity .
Synthesis and Characterization
The synthesis of This compound typically involves a multi-step process:
- Formation of the Triazole Ring : Utilizing click chemistry techniques between azides and alkynes.
- Azetidine Formation : Cyclization reactions that yield the azetidine structure.
- Coupling with Benzothiazole : Final coupling reactions to form the target compound.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized product.
Q & A
Q. What are the optimal synthetic routes for this compound, considering yield and purity?
Methodological Answer: The synthesis typically involves three key steps: (i) azetidine ring formation, (ii) triazole conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and (iii) coupling with the benzo[d]thiazole moiety. For example:
- Step 1: Prepare the azetidine precursor using a Gabriel synthesis approach, optimizing solvent (e.g., DMF) and temperature (60–80°C) to minimize side reactions .
- Step 2: Introduce the triazole group via CuAAC, using a copper(I) iodide catalyst and DIPEA in THF at room temperature .
- Step 3: Couple the intermediate with benzo[d]thiazole-2-carbonyl chloride under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) .
Critical Factors: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography (≥95% purity). Final yields range from 45–65% depending on stepwise optimization .
Q. How can structural characterization confirm the compound’s identity and purity?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy: Analyze and NMR to confirm azetidine (δ 3.5–4.5 ppm for CH), triazole (δ 7.8–8.2 ppm for CH), and benzo[d]thiazole (δ 7.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) should match the theoretical molecular ion (e.g., [M+H] = 341.0924 for CHNOS) .
- Elemental Analysis: Ensure C, H, N, S percentages align with calculated values (e.g., C: 52.94%, H: 3.82%, N: 20.58%, S: 9.38%) .
Validation: Cross-reference spectral data with analogous compounds (e.g., triazole-azetidine derivatives) to resolve ambiguities .
Q. What initial biological screening assays are recommended for this compound?
Methodological Answer: Prioritize target-specific assays:
- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays, with IC values calculated via dose-response curves .
- Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
- Cytotoxicity: Evaluate in HEK-293 cells via MTT assay (48-hour exposure, 1–100 µM range) to establish selectivity indices .
Advanced Research Questions
Q. How can contradictory bioactivity data between assay systems be resolved?
Methodological Answer: Contradictions often arise from assay conditions or off-target effects. Mitigate via:
- Assay Replication: Repeat experiments under standardized conditions (pH 7.4, 37°C, 5% CO) .
- Metabolite Profiling: Use LC-MS to identify active metabolites in cell lysates that may interfere with in vitro results .
- Target Engagement Studies: Employ cellular thermal shift assays (CETSA) to confirm direct target binding in live cells .
Q. What computational strategies predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17). Key residues (e.g., Lys721 in EGFR) should form hydrogen bonds with the triazole and azetidine moieties .
- Molecular Dynamics (MD): Simulate binding stability (50 ns trajectory, AMBER force field) to assess RMSD fluctuations (<2 Å for stable complexes) .
- QSAR Modeling: Derive predictive models using descriptors like logP, polar surface area, and H-bond acceptors to optimize activity .
Q. How can structure-activity relationships (SAR) guide further optimization?
Methodological Answer:
- Triazole Modifications: Replace 2H-1,2,3-triazole with 1,2,4-triazole to assess changes in π-π stacking with hydrophobic pockets .
- Azetidine Substitution: Introduce methyl groups at the 3-position to enhance metabolic stability (e.g., CYP3A4 resistance) .
- Benzo[d]thiazole Optimization: Fluorinate the benzothiazole ring to improve membrane permeability (clogP <3) .
Validation: Compare IC values (kinase assays) and ADME profiles (Caco-2 permeability, microsomal stability) across derivatives .
Q. What analytical methods resolve stereochemical or regiochemical ambiguities in synthesis?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak® IA column (hexane:isopropanol 90:10) to separate enantiomers if azetidine stereocenters are present .
- NOESY NMR: Identify through-space correlations (e.g., between azetidine CH and triazole protons) to confirm regiochemistry .
- X-ray Crystallography: Obtain single crystals via vapor diffusion (ethyl acetate/pentane) to resolve absolute configuration .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 1.2–7.4) for 24 hours; analyze degradation via HPLC. Benzo[d]thiazole is prone to hydrolysis at pH <2 .
- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for solid formulations) .
- Light Sensitivity: Expose to UV (254 nm) for 48 hours; monitor photodegradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
